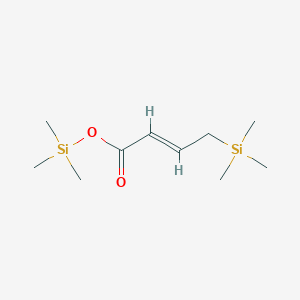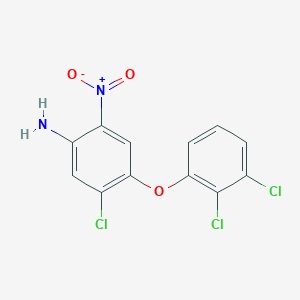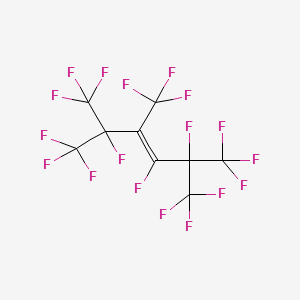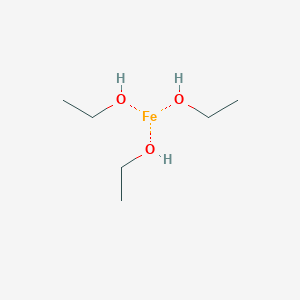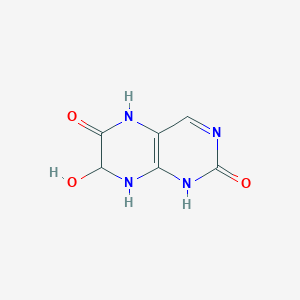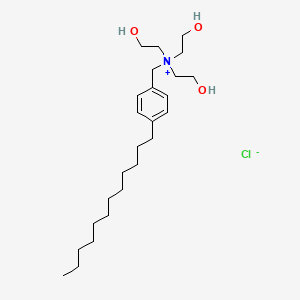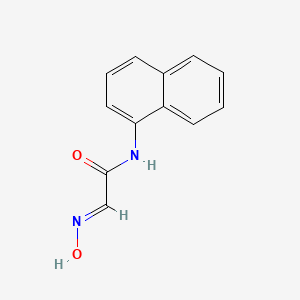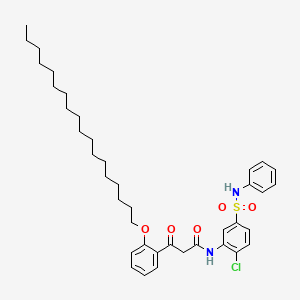![molecular formula C17H16ClNO5S B13804862 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a chlorophenyl group attached to the isoquinoline core, along with hydroxyl groups at the 6 and 7 positions, and a methanesulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for synthesizing this compound may include:
Formation of Schiff Base: Aniline reacts with β-ketoesters to form Schiff bases.
Cyclization: The Schiff base undergoes cyclization in acidic media to form the isoquinoline core.
Functionalization: Introduction of the chlorophenyl group and hydroxyl groups at the desired positions.
Sulfonation: Addition of the methanesulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of substituted isoquinolines.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the chlorophenyl and hydroxyl groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl groups enhances its reactivity and potential biological activities compared to its parent compounds.
Propiedades
Fórmula molecular |
C17H16ClNO5S |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid |
InChI |
InChI=1S/C16H12ClNO2.CH4O3S/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12;1-5(2,3)4/h1-4,6-9,19-20H,5H2;1H3,(H,2,3,4) |
Clave InChI |
SXXRZQPIRWHBKH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


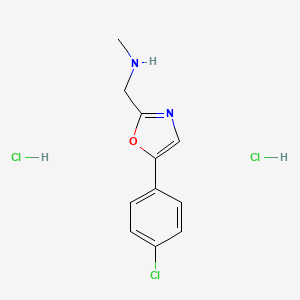
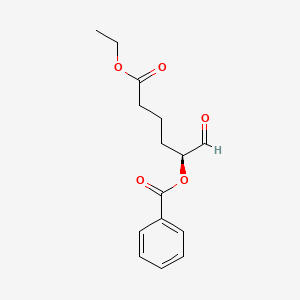
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
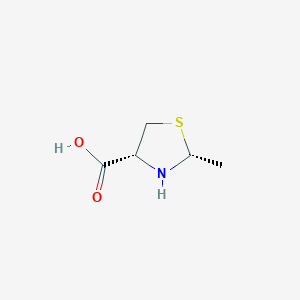
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)
